molecular formula C8H12N2O2 B101200 Ethyl 2-cyano-3-(dimethylamino)acrylate CAS No. 16849-87-9

Ethyl 2-cyano-3-(dimethylamino)acrylate

Cat. No. B101200
CAS RN: 16849-87-9
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-SREVYHEPSA-N
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Description

Ethyl 2-cyano-3-(dimethylamino)acrylate is a chemical compound with the molecular formula C8H12N2O2 . It has an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-(dimethylamino)acrylate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(dimethylamino)acrylate has a molecular weight of 168.19 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 168.089877630 g/mol .

Scientific Research Applications

Synthesis of Rufinamide and Allopurinol Medicaments

Ethyl 2-cyano-3-(dimethylamino)acrylate is used in the synthesis of Rufinamide and Allopurinol medicaments . Rufinamide is an anticonvulsant medication used in combination with other medication and therapy to treat Lennox-Gastaut Syndrome and various other forms of epilepsy . Allopurinol is an enzyme inhibitor of xanthine oxidase and is used to treat chronic gout .

Fabrication of Gold/Acrylic Polymer Nanocomposites

2-(Dimethylamino)ethyl acrylate, a similar compound to Ethyl 2-cyano-3-(dimethylamino)acrylate, was used to fabricate gold/acrylic polymer nanocomposites . These nanocomposites have potential applications in various fields such as electronics, optics, and materials science .

Copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS)

2-(dimethylamino)ethyl acrylate can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . The resulting copolymer has potential applications in water treatment, oil recovery, and as a superabsorbent material .

Raw Material in Organic Synthesis

Ethyl 3-(dimethylamino)acrylate, a similar compound to Ethyl 2-cyano-3-(dimethylamino)acrylate, is an important raw material and intermediate used in organic synthesis . It is used in the synthesis of various pharmaceuticals, agrochemicals, and dyestuff .

UV Absorber in Sunscreens

2-Ethylhexyl 2-cyano-3,3-diphenylacrylate, a similar compound to Ethyl 2-cyano-3-(dimethylamino)acrylate, is an ester-based UV filter formed by reacting 3,3-diphenylcyanoacrylate and 2-ethylhexanol . It is commercially used as a UV absorber in sunscreens and other cosmetic formulations .

Growth of Single Crystals for Structural, Optical, Thermal and Electrical Characterisations

Ethyl 2-cyano 3- (4- (dimethylamino) phenyl) acrylate, a similar compound to Ethyl 2-cyano-3-(dimethylamino)acrylate, has been used in the growth of single crystals . These crystals are then used for structural, optical, thermal, and electrical characterisations .

Safety and Hazards

Ethyl 2-cyano-3-(dimethylamino)acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of skin contact, wash with plenty of water and consult a doctor . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(dimethylamino)acrylate

CAS RN

16849-87-9
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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